

Fusafungine: A Review of Cross-Resistance Studies and Antimicrobial Activity

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Fusafungine*

Cat. No.: *B1674290*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of **fusafungine**, a polypeptide antibiotic with anti-inflammatory properties, focusing on the available research regarding cross-resistance with other antibiotics. While in-vitro studies have concluded that **fusafungine** does not induce cross-resistance, access to the detailed primary experimental data remains limited. This document summarizes the available findings, presents the antimicrobial spectrum of **fusafungine**, and outlines the likely experimental protocols used in its evaluation.

Executive Summary

Fusafungine, a mixture of enniatin cyclohexadepsipeptides, has demonstrated a unique mechanism of action, primarily disrupting the cell membrane of susceptible microorganisms. Notably, published research asserts that in vitro studies have not shown evidence of acquired resistance or cross-resistance to **fusafungine** with other commonly used antibiotics.^{[1][2]} However, it is crucial to note that **fusafungine** was withdrawn from the European market in 2016 due to concerns about rare but severe allergic reactions and the theoretical potential for promoting antibiotic resistance, despite insufficient evidence for the latter.^{[3][4]}

Antimicrobial Spectrum of Fusafungine

Fusafungine exhibits bacteriostatic activity against a range of Gram-positive and Gram-negative bacteria, as well as some fungi. The following table summarizes the Minimum Inhibitory Concentrations (MICs) reported in the literature.

Microorganism	Type	MIC (mcg/ml)
Gram-positive cocci and bacteria (aerobic and anaerobic)	Bacteria	< 30
Mycoplasma pneumoniae	Bacteria	< 18
Streptococcus mutans	Bacteria	< 30
Candida albicans	Fungus	< 32
Nocardia sp.	Bacteria	< 13

Data sourced from German-Fattal & German, 1990.[1]

Cross-Resistance Studies: A Literature Review

A key study by German-Fattal and German (1990) is widely cited for its conclusion that **fusafungine** "induced neither acquired resistance nor cross-resistance towards the antibiotics classically used in therapy".[1] Unfortunately, the full text of this study, containing the specific antibiotics tested and the raw data, is not readily available in the public domain. Therefore, a direct comparison of quantitative data is not possible at this time.

The European Medicines Agency (EMA), in its 2016 review, acknowledged the concerns about the potential for **fusafungine** to promote antibiotic resistance. However, it also stated that there was "insufficient evidence to establish that **fusafungine** can increase the risk of resistance," although the risk could not be ruled out.[3]

Probable Experimental Protocols

While the specific protocols from the primary studies on **fusafungine** cross-resistance are not accessible, standard microbiological methods would have been employed. The following outlines a likely methodology for such investigations.

Bacterial Strain Selection

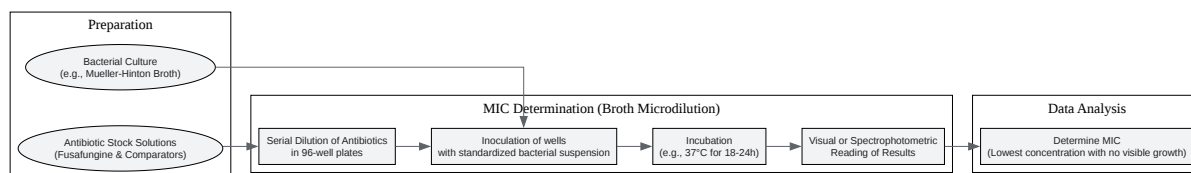
A panel of clinically relevant bacterial strains, including both wild-type and strains with known resistance to various classes of antibiotics (e.g., beta-lactams, macrolides, aminoglycosides,

quinolones), would be selected.

Antimicrobial Susceptibility Testing (AST)

The Minimum Inhibitory Concentration (MIC) of **fusafungine** and a panel of comparator antibiotics would be determined for each bacterial strain. The broth microdilution method is a standard approach.

Workflow for Antimicrobial Susceptibility Testing:



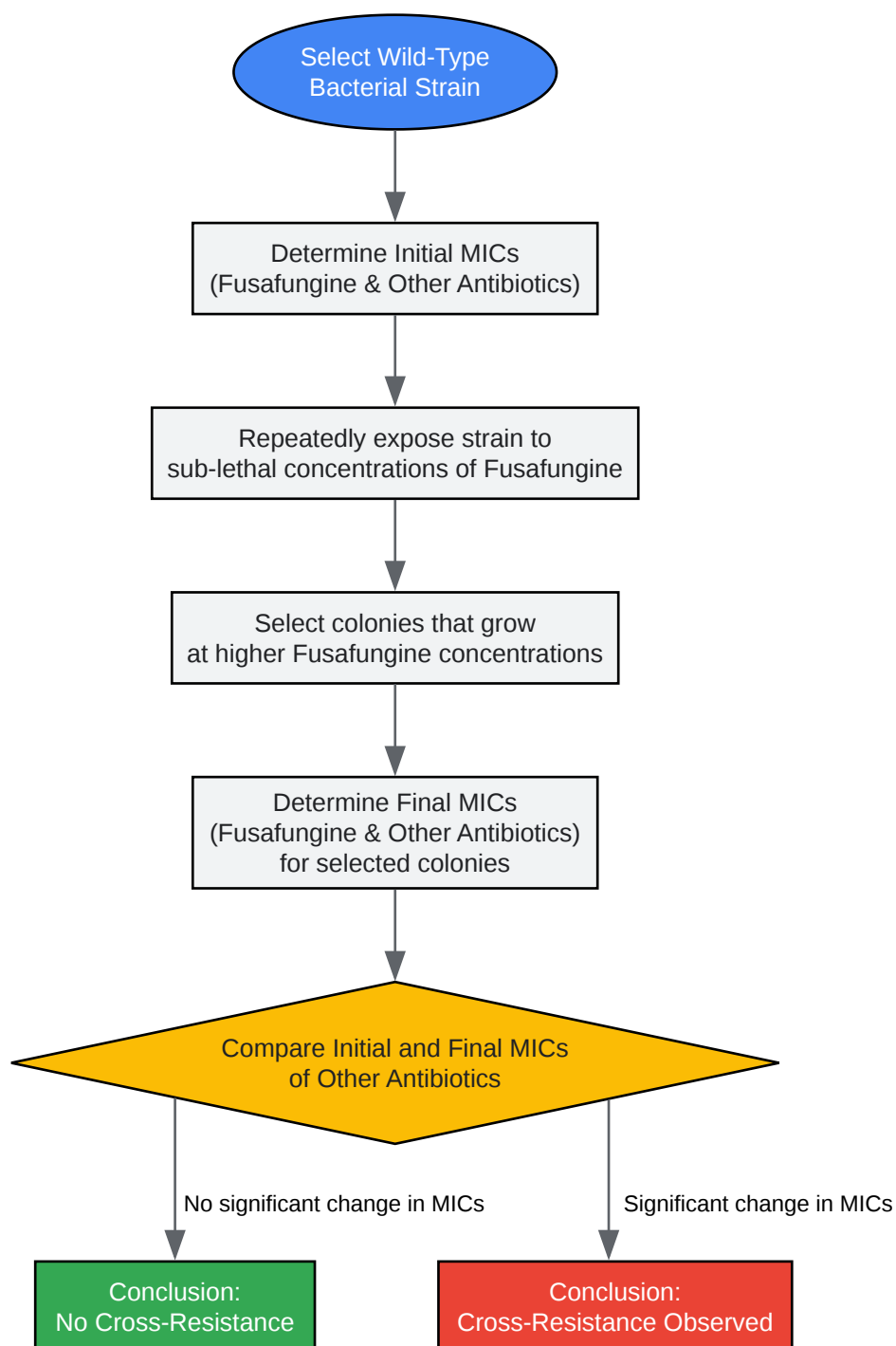
[Click to download full resolution via product page](#)

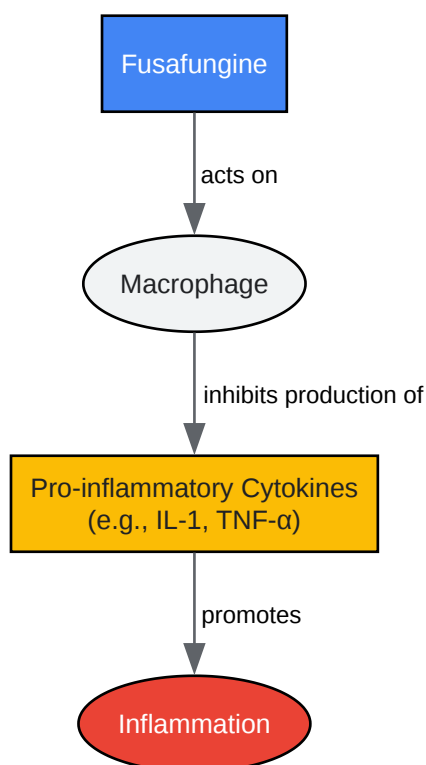
Workflow for Determining Minimum Inhibitory Concentration (MIC).

Cross-Resistance Assessment

To assess cross-resistance, the MICs of other antibiotics would be compared between the wild-type strains and any strains that might develop resistance to **fusafungine** after repeated exposure to sub-lethal concentrations. An absence of a significant change in the MICs of the other antibiotics for the **fusafungine**-exposed strains would indicate a lack of cross-resistance.

Logical Flow for Cross-Resistance Assessment:





[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Antifungal Susceptibility Testing of Fusarium: A Practical Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Systematic Investigation of Resistance Evolution to Common Antibiotics Reveals Conserved Collateral Responses across Common Human Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Fusafungine: A Review of Cross-Resistance Studies and Antimicrobial Activity]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b1674290#cross-resistance-studies-between-fusafungine-and-other-antibiotics>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com